The synthesis of 4-(3,4-Dichlorophenyl)but-3-en-2-one can be accomplished through several methods:
In industrial settings, continuous flow reactors are often employed to optimize reaction conditions, improve scalability, and enhance product purity.
The molecular structure of 4-(3,4-Dichlorophenyl)but-3-en-2-one consists of:
The structural integrity and properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography.
4-(3,4-Dichlorophenyl)but-3-en-2-one participates in various chemical reactions:
Reactions typically require specific conditions such as temperature control, choice of solvents (e.g., ethanol or dichloromethane), and catalysts to optimize yields and selectivity.
The mechanism of action for 4-(3,4-Dichlorophenyl)but-3-en-2-one primarily involves its role as an intermediate in synthesizing Sertraline hydrochloride. The compound undergoes further transformations that involve:
Studies indicate that modifications at specific positions on the phenyl ring can significantly alter pharmacological activity, highlighting the importance of this compound in drug design.
4-(3,4-Dichlorophenyl)but-3-en-2-one finds extensive applications in:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3